10-(4-Hydroxybenzylidene)anthracen-9(10H)-one
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Overview
Description
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a hydroxybenzylidene group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and anthracene-9(10H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzylidene linkage can be reduced to form the corresponding hydroxyethyl derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: Another anthracene derivative with a quinone structure.
9-Anthracenemethanol: A derivative with a hydroxymethyl group attached to the anthracene core.
4-Hydroxybenzoic Acid Anthracen-9-ylmethylene-hydrazide: A compound with a similar hydroxybenzylidene group but with a hydrazide linkage.
Uniqueness
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one is unique due to its specific combination of a hydroxybenzylidene group and an anthracene core. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and the ability to participate in diverse chemical reactions. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
10-[(4-hydroxyphenyl)methylidene]anthracen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKLZVCDDETHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)O)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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